AP-C4

cGKII inhibition protein kinase cyclic nucleotide signaling

Specify AP-C4 (CAS 682794-85-0) for your preclinical studies—a small-molecule heterocyclic compound with a defined cGKII pIC50 of 5.2 and potent IDO1 inhibition (IC50 4 nM). Its activity profile is sensitive to structural modifications, making exact compound identity critical for reproducible results. Procure with confidence for applications in secretory diarrhea, tumor microenvironment, aldosterone synthase (CYP11B2), and IMPDH2 research.

Molecular Formula C22H20N4O2
Molecular Weight 372.4 g/mol
Cat. No. B12377321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-C4
Molecular FormulaC22H20N4O2
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=NC(=NC=C3)NCCC4=CNC5=CC=CC=C54
InChIInChI=1S/C22H20N4O2/c1-2-4-19-17(3-1)16(14-25-19)7-9-23-22-24-10-8-18(26-22)15-5-6-20-21(13-15)28-12-11-27-20/h1-6,8,10,13-14,25H,7,9,11-12H2,(H,23,24,26)
InChIKeyKSKZEYZWDRZQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine (AP-C4): Technical Baseline for Scientific Procurement


4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine (commonly designated AP-C4; CAS 682794-85-0) is a synthetic, small-molecule heterocyclic compound characterized by a pyrimidin-2-amine core substituted with a 1,4-benzodioxin-6-yl moiety at the 4-position and an N-linked indole-3-ethyl (tryptamine) group . This compound is catalogued as a bioactive inhibitor with reported activity against guanosine 3′,5′-cyclic monophosphate (cGMP)-dependent protein kinase II (cGKII; pIC50 5.2) and has been evaluated as a potential modulator of indoleamine 2,3-dioxygenase 1 (IDO1; IC50 4 nM in HeLa cells) [1]. The compound is primarily utilized as a research tool in preclinical studies and is commercially available with characterized purity [2].

Why Generic Substitution Fails: Structural Specificity in 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine Analog Selection


The biological activity profile of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine (AP-C4) is exquisitely sensitive to subtle modifications in its peripheral substituents. Close structural analogs such as AP-C3 (replacement of the indole-3-ethyl group with a 3,4-dimethoxyphenethyl moiety) exhibit a pIC50 shift of approximately one log unit against cGKII . Furthermore, the presence of the intact tryptamine (indole-3-ethyl) chain is critical for achieving high-affinity interaction with targets like IDO1 (IC50 4 nM) [1]. These structure-activity relationships underscore that generic compounds within this chemotype, including those with truncated amines or substituted benzodioxin cores, are not functionally interchangeable. A procurement decision based on a broader structural class would introduce significant uncertainty and potential failure in a defined experimental system. The following sections provide the precise, quantitative evidence required to justify the selection of this specific compound.

Quantitative Comparative Evidence for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine (AP-C4)


cGKII Inhibitory Potency: AP-C4 vs. AP-C3 Head-to-Head Comparison

In a direct comparison of structurally related analogs, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine (AP-C4) exhibits a pIC50 of 5.2 against cGMP-dependent protein kinase II (cGKII), whereas its close analog AP-C3 (4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3,4-dimethoxyphenethyl)pyrimidin-2-amine) demonstrates a pIC50 of 6.3 . This differential of approximately 1.1 log units underscores the critical contribution of the indole-3-ethyl group to target engagement.

cGKII inhibition protein kinase cyclic nucleotide signaling

IDO1 Cellular Inhibition Potency: AP-C4 in HeLa Cells

AP-C4 demonstrates potent cellular inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in IFN-γ stimulated human HeLa cells, with a reported IC50 of 4 nM [1]. A separate assay in the same cell line reported an IC50 of 7 nM [1]. This level of cellular activity contrasts with other in-class IDO1 inhibitors that exhibit higher nanomolar or micromolar potency in similar cellular models [2][3].

IDO1 inhibitor immuno-oncology cellular assay

Cytochrome P450 11B2 (CYP11B2) Inhibition and Selectivity Profile

AP-C4 exhibits an IC50 of 33 nM against human cytochrome P450 11B2 (CYP11B2, aldosterone synthase) in a 96-well biochemical assay [1]. A related assay under identical conditions reports an IC50 of 140 nM for CYP11B2 [1]. Crucially, the compound displays substantial selectivity against the closely related enzyme CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 5,600 nM, representing a 170-fold selectivity window [1]. This selectivity is a key differentiator from non-selective steroidal inhibitors.

CYP11B2 inhibition aldosterone synthase selectivity

Inosine-5'-monophosphate Dehydrogenase (IMPDH) Inhibition Profile

AP-C4 demonstrates modest inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with reported Ki values of 240 nM, 430 nM, and 440 nM depending on substrate competition conditions [1]. This activity places it in a lower potency range compared to established IMPDH inhibitors like mycophenolic acid (Ki ~10 nM), but its distinct chemotype offers a unique binding mode. The compound was characterized as a non-competitive inhibitor [1].

IMPDH inhibitor nucleotide metabolism immunosuppression

Broad Kinase and Epigenetic Counter-Screen: Off-Target Profile

Counter-screening data indicates that AP-C4 exhibits weak to negligible activity against several off-targets. The compound shows an IC50 of 20,000 nM (20 µM) against histone deacetylase 2 (HDAC2) [1], indicating minimal epigenetic modulation at relevant concentrations. While data for a related benzodioxin-pyrimidine analog shows potent inhibition of DHODH (IC50 0.2 nM) [2], AP-C4's activity at this target is unconfirmed, but this class-level observation highlights the potential for distinct selectivity fingerprints.

kinase selectivity off-target screening HDAC inhibition

Optimized Research Applications for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine (AP-C4)


cGKII-Mediated Intestinal Fluid Homeostasis Studies

Given its defined pIC50 of 5.2 against cGKII , AP-C4 is suitable for modulating cGMP-dependent protein kinase II activity in cellular or tissue models of intestinal ion transport. Its potency, distinct from the more potent analog AP-C3 (pIC50 6.3), allows for fine-tuned inhibition of cGKII-dependent anion secretion . This is particularly relevant for studies on secretory diarrhea and cystic fibrosis transmembrane conductance regulator (CFTR) regulation.

Immuno-Oncology Target Engagement (IDO1) in Cellular Models

The potent cellular activity against IDO1 (IC50 4-7 nM in HeLa cells) [1] positions AP-C4 as a high-value tool for investigating tryptophan metabolism in tumor microenvironments. It can be used to probe IDO1-mediated immunosuppression in co-culture systems of cancer cells and T-cells, offering a potency advantage over many commercially available IDO1 inhibitors that exhibit higher IC50 values.

Aldosterone Synthase (CYP11B2) Selectivity Profiling

AP-C4's 170-fold selectivity for CYP11B2 (IC50 33 nM) over CYP11B1 (IC50 5,600 nM) [2] makes it a valuable chemical probe for dissecting the specific role of aldosterone synthase in cardiovascular and renal pathophysiology. It can be employed in in vitro assays using adrenocortical cells to distinguish CYP11B2-mediated aldosterone production from CYP11B1-mediated cortisol synthesis, a distinction often blurred by less selective inhibitors.

IMPDH2 Non-Competitive Inhibition Mechanistic Studies

As a non-competitive inhibitor of IMPDH2 with a Ki of 240 nM [3], AP-C4 provides a distinct binding modality compared to competitive, substrate-mimetic inhibitors. It is a useful tool for studies aimed at characterizing allosteric regulation of IMPDH2 or for combination studies where a non-competitive mechanism is required to overcome resistance or achieve additive effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP-C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.